molecular formula C16H15BrN2O2 B5807415 N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea

N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea

Cat. No. B5807415
M. Wt: 347.21 g/mol
InChI Key: WUAJRWDEKINGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea, also known as BPU, is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. BPU is a member of the urea family of compounds, which are known for their diverse range of biological and chemical activities. In

Scientific Research Applications

N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as an anticancer agent. N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea has been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and division. N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea has been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of a variety of diseases. N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs, which can have serious side effects. However, N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea is still in the early stages of development and has not yet been tested in humans, so its safety and efficacy are not yet fully known.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea. One area of research is the development of new derivatives of N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea with enhanced anticancer activity. Another area of research is the development of new methods for delivering N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea to cancer cells, such as nanoparticles or targeted drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea and its potential applications in other areas of scientific research.
Conclusion
In conclusion, N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea, or N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea, is a synthetic compound with potential applications in various fields of scientific research. Its unique properties make it a promising candidate for the development of new cancer therapies, antibiotics, and neuroprotective agents. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea involves the reaction of 4-bromo-2-methylaniline with acetylphenyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea. This method has been used successfully to produce N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea in large quantities, making it readily available for scientific research.

properties

IUPAC Name

1-(4-acetylphenyl)-3-(4-bromo-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-10-9-13(17)5-8-15(10)19-16(21)18-14-6-3-12(4-7-14)11(2)20/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAJRWDEKINGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea

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